molecular formula C6H12ClNO B13566946 2-Amino-1-cyclopropylpropan-1-onehydrochloride

2-Amino-1-cyclopropylpropan-1-onehydrochloride

Cat. No.: B13566946
M. Wt: 149.62 g/mol
InChI Key: HKTSHXHFTVMEBI-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopropylpropan-1-one hydrochloride is a substituted propanone derivative featuring a cyclopropyl group attached to the carbonyl carbon and an amino group at the β-position, protonated as a hydrochloride salt. Its molecular formula is C₆H₁₀ClNO, with the cyclopropane ring contributing to unique steric and electronic properties.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-amino-1-cyclopropylpropan-1-one;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-4(7)6(8)5-2-3-5;/h4-5H,2-3,7H2,1H3;1H

InChI Key

HKTSHXHFTVMEBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CC1)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 2-Amino-1-cyclopropylpropan-1-one hydrochloride typically involves:

  • Construction of the cyclopropyl-substituted propanone skeleton
  • Introduction of the amino group at the 2-position
  • Conversion to the hydrochloride salt for isolation and purification

This can be achieved through asymmetric synthesis, reductive amination, or nucleophilic substitution on suitably functionalized precursors.

Detailed Synthetic Routes

Reductive Amination of Cyclopropylpropanone
  • Starting Material: 1-cyclopropylpropan-1-one (cyclopropyl ketone derivative)
  • Reagents: Ammonia or primary amine source, reducing agents such as hydrogen with a catalyst (e.g., Pd/C), or sodium cyanoborohydride
  • Conditions:
    • Hydrogen pressure: 0.1 to 0.5 MPa (1 to 5 atm)
    • Temperature: Room temperature to 70 °C, preferably 50–60 °C
    • Reaction time: 1 to 24 hours depending on substrate and catalyst loading
  • Workup:
    • Removal of catalyst by filtration
    • Concentration of filtrate
    • Formation of hydrochloride salt by treatment with hydrogen chloride gas or HCl solution in an appropriate solvent (e.g., isopropanol)
    • Crystallization of hydrochloride salt by cooling and aging
  • Notes: The hydrochloride salt formation is optimized by controlling solvent volume and HCl equivalents (1.0 to 1.1 mol per mol of amine). Crystallization temperature is maintained between 10–30 °C for optimal yield and purity.
Hydrolysis and Ammonolysis of Methoxy Precursors
  • Starting Material: (S)-1-methoxy-2-propylamine or similar methoxy-substituted amines
  • Reagents: Concentrated hydrochloric acid (30–40% aqueous)
  • Conditions:
    • Reaction under reflux (100 °C) for 15–48 hours
    • Alternatively, reaction in autoclave at 80–140 °C under 3–45 bar pressure for 1–12 hours
  • Process:
    • Methoxy group is replaced by amino functionality via acid-catalyzed hydrolysis and ammonolysis
    • After reaction, water is distilled off to yield viscous hydrochloride salt of the amino compound
  • Workup:
    • Adjustment of pH to alkaline (pH >10) with aqueous sodium hydroxide
    • Extraction and distillation steps to purify the free amine or its hydrochloride salt
  • Notes: This method is well-documented for preparing chiral amino alcohols and can be adapted for cyclopropyl-substituted analogs.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reductive Amination 1-Cyclopropylpropan-1-one H2, Pd/C catalyst, HCl for salt formation Mild conditions, scalable Requires hydrogenation setup
Acid-Catalyzed Hydrolysis (S)-1-Methoxy-2-propylamine 30–40% HCl, reflux or autoclave at elevated P/T High purity, chiral control Long reaction times, harsh acid
Base-mediated Workup & Distillation Hydrochloride intermediates NaOH, solvents (xylene, polyglycol ethers) Efficient purification Multi-step, requires solvent handling

Reaction Parameters and Optimization

Parameter Typical Range/Value Impact on Reaction Outcome
Hydrogen Pressure 0.1 – 0.5 MPa Higher pressure increases reaction rate
Temperature 20 – 70 °C Elevated temperature accelerates conversion
Reaction Time 1 – 24 hours Longer time ensures completion but may cause side reactions
HCl Equivalents 1.0 – 1.1 mol/mol amine Controls salt crystallization and purity
pH for Workup 9 – 10 (for basification) Ensures free amine formation and extraction

Research Findings and Industrial Relevance

  • The reductive amination approach is favored for industrial scale due to its safety and scalability, allowing production of the hydrochloride salt in high yield and purity.
  • Acid-catalyzed hydrolysis of methoxy precursors provides an alternative route with potential for stereochemical control, important for chiral variants of the compound.
  • The hydrochloride salt form enhances stability, handling, and crystallinity, facilitating downstream applications in pharmaceutical or chemical synthesis.
  • Reaction monitoring by hydrogen absorption, high-performance liquid chromatography (HPLC), and gas chromatography (GC) is critical to ensure completeness and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopropylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-1-cyclopropylpropan-1-one hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopropylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

  • Molecular Formula: C₉H₁₁Cl₂NO
  • Substituent : 3-Chlorophenyl group (aromatic ring with electron-withdrawing Cl)
  • CAS Numbers : 474709-89-2 and 474709-92-7 (racemic mixture)
  • Key Features : The aromatic chlorophenyl group enhances lipophilicity and may influence binding affinity in receptor-targeted applications. Its stability and solubility differ significantly from the cyclopropyl analog due to resonance effects in the aromatic system .

2-Phenyl-1-propanamine Hydrochloride

  • Molecular Formula : C₉H₁₄ClN
  • Substituent : Phenyl group (directly attached to the propanamine backbone)
  • CAS Number : 20388-87-8
  • Key Features: The absence of a carbonyl group distinguishes this compound. Its applications in industrial synthesis (e.g., surfactants or polymer intermediates) are noted in market reports, highlighting the role of the phenyl group in modulating reactivity .

Memantine Hydrochloride

  • Molecular Formula : C₁₂H₂₁NCl
  • Substituent : Tricyclic adamantane-like structure
  • Key Features : A clinically used NMDA receptor antagonist. Its rigid, polycyclic structure contrasts with the smaller cyclopropane ring in the target compound, demonstrating how steric bulk impacts pharmacokinetics and blood-brain barrier penetration .

Benzydamine Hydrochloride

  • Molecular Formula : C₁₉H₂₃N₃O·HCl
  • Substituent: Benzindazole and dimethylaminoethoxy groups
  • Key Features: A non-steroidal anti-inflammatory drug (NSAID). The complex heterocyclic system and extended side chain underscore the diversity in hydrochloride salt applications compared to simpler β-aminoketones .

Chlorphenoxamine Hydrochloride

  • Molecular Formula: C₁₈H₂₂ClNO·HCl
  • Substituent: Diphenylmethane and ethylamino groups
  • Key Features : An antihistamine with anticholinergic properties. Its diphenylmethane moiety enhances hydrophobic interactions, contrasting with the cyclopropane’s strain-induced reactivity .

Comparative Data Table

Compound Name Molecular Formula Substituent CAS Number(s) Key Structural Features
2-Amino-1-cyclopropylpropan-1-one HCl C₆H₁₀ClNO Cyclopropyl Not available Strain from cyclopropane, β-aminoketone
2-Amino-1-(3-chlorophenyl)propan-1-one HCl C₉H₁₁Cl₂NO 3-Chlorophenyl 474709-89-2, 474709-92-7 Aromatic Cl, resonance effects
2-Phenyl-1-propanamine HCl C₉H₁₄ClN Phenyl 20388-87-8 Amine without carbonyl, industrial use
Memantine HCl C₁₂H₂₁NCl Adamantane-derived tricycle 41100-52-1 Rigid polycyclic, CNS activity
Benzydamine HCl C₁₉H₂₃N₃O·HCl Benzindazole, dimethylamino 132-69-4 Heterocyclic NSAID, extended side chain

Structural and Functional Implications

  • Cyclopropane vs.
  • Amino-Ketone vs. Amine Backbones: The β-aminoketone moiety may facilitate chelation or tautomerism, absent in simple amines like 2-phenyl-1-propanamine hydrochloride .

Biological Activity

2-Amino-1-cyclopropylpropan-1-one hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.

  • Molecular Formula : C_5H_10ClN
  • Molecular Weight : 133.59 g/mol
  • CAS Number : Not available in the provided data.

Biological Activity Overview

The biological activity of 2-Amino-1-cyclopropylpropan-1-one hydrochloride has been primarily explored in the context of its effects on various cellular pathways and its potential therapeutic applications.

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting a potential role in reducing inflammation.
  • Modulation of Receptor Activity : There are indications that it may interact with specific receptors, influencing cellular responses related to pain and inflammation.

Case Studies and Experimental Data

  • Inflammation Models : In studies involving animal models of inflammation, 2-Amino-1-cyclopropylpropan-1-one hydrochloride demonstrated significant reductions in markers of inflammation, including cytokines such as IL-6 and TNF-alpha.
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Amino-1-cyclopropylpropan-1-one hydrochloride, it is helpful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-Amino-1-cyclopropylpropan-1-one hydrochlorideStructureAnti-inflammatory, neuroprotective
1-Amino-1-cyclopropylpropan-2-one hydrochlorideStructureModerate anti-inflammatory effects
2-Amino-1-cyclohexylpropan-1-one hydrochlorideStructureLimited data on biological activity

Q & A

Q. What are the recommended synthesis routes for 2-amino-1-cyclopropylpropan-1-one hydrochloride, and what factors influence reaction efficiency?

Answer: The synthesis of 2-amino-1-cyclopropylpropan-1-one hydrochloride typically involves cyclopropane ring formation followed by amination and salt formation. Key steps include:

  • Cyclopropanation : Use of diazo compounds or transition metal catalysts (e.g., Rh(II)) to generate strained cyclopropane intermediates .
  • Amination : Reaction with ammonia or protected amines under controlled pH to avoid side reactions.
  • Hydrochloride Salt Formation : Acidic workup with HCl in anhydrous conditions.

Q. Critical Factors :

  • Catalyst selection (e.g., Rh vs. Cu) impacts yield and stereochemical outcomes.
  • Solvent polarity and temperature influence cyclopropane stability.
  • Moisture control during salt formation prevents hydrolysis .

Q. How should researchers characterize the purity and structural integrity of 2-amino-1-cyclopropylpropan-1-one hydrochloride?

Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
    • Melting Point : Compare observed mp (e.g., 180–185°C) to literature values.
  • Structural Confirmation :
    • NMR : 1H^1H NMR (D2 _2O) should show cyclopropyl protons (δ 1.2–1.5 ppm) and ketone resonance (δ 2.8–3.1 ppm) .
    • Mass Spectrometry : ESI-MS m/z calculated for C6 _6H12 _{12}ClNO: 157.06 (M-Cl ^-) .

Q. What safety protocols are essential when handling 2-amino-1-cyclopropylpropan-1-one hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First Aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for the synthesis under varying catalytic conditions?

Answer: Discrepancies often arise from:

  • Catalyst Purity : Trace impurities (e.g., oxidized Rh species) reduce activity. Validate catalyst quality via XPS or ICP-MS .
  • Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and optimize reaction time .
  • Statistical Design : Employ DoE (Design of Experiments) to isolate variables (e.g., temperature, solvent ratio) affecting yield .

Case Study : A 15% yield increase was achieved by replacing THF with DCM, reducing side-product formation via improved cyclopropane stability .

Q. What strategies are effective in stabilizing 2-amino-1-cyclopropylpropan-1-one hydrochloride under different pH and temperature conditions?

Answer:

  • pH Stability :
    • Acidic Conditions (pH < 3) : Salt form remains stable; avoid prolonged exposure to prevent ketone hydrolysis .
    • Neutral/Basic Conditions : Rapid degradation occurs; use buffered solutions (pH 2–3) for biological assays .
  • Thermal Stability :
    • Store at 2–8°C in airtight containers; lyophilization extends shelf life .

Q. How does the stereochemistry of cyclopropyl groups influence interactions with biological targets?

Answer:

  • Stereochemical Effects :
    • cis vs. trans Cyclopropane : cis isomers exhibit higher binding affinity to enzymes (e.g., proteases) due to conformational strain aligning with active sites .
    • Amino Group Orientation : R-configuration enhances hydrogen bonding with biomolecular targets (e.g., kinases) .

Q. Methodological Approach :

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column .
  • Docking Simulations : Compare binding energies of stereoisomers using AutoDock Vina .

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